molecular formula C29H31N5O3 B2848945 1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 387882-94-2

1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B2848945
CAS No.: 387882-94-2
M. Wt: 497.599
InChI Key: VTMALPXYFQHBFL-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₉H₃₁N₅O₃) features a beta-carboline core fused with a substituted phenyl group. The phenyl moiety is modified at the 3-position with a piperazine ring bearing a 4-nitrophenyl substituent and at the 4-position with a methoxy group. The beta-carboline scaffold is notable for its biological activity, particularly in neurotransmitter receptor interactions (e.g., serotonin, dopamine), while the nitrophenyl-piperazine moiety may enhance binding affinity through electron-withdrawing effects .

Properties

IUPAC Name

1-[4-methoxy-3-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c1-37-27-11-6-20(28-29-25(12-13-30-28)24-4-2-3-5-26(24)31-29)18-21(27)19-32-14-16-33(17-15-32)22-7-9-23(10-8-22)34(35)36/h2-11,18,28,30-31H,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMALPXYFQHBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, and it features a beta-carboline core structure, which is known for its diverse pharmacological properties. The presence of the methoxy group and the piperazine moiety enhances its interaction with biological targets.

Research indicates that compounds containing beta-carboline structures often exhibit significant interactions with neurotransmitter systems and may influence various signaling pathways. Specifically, the piperazine ring is associated with:

  • Dopaminergic Activity : Potential modulation of dopamine receptors.
  • Serotonergic Activity : Interaction with serotonin receptors may lead to anxiolytic or antidepressant effects.
  • Antitumor Effects : Some beta-carbolines have shown cytotoxic properties against cancer cell lines.

Anticancer Properties

Several studies have highlighted the anticancer potential of beta-carboline derivatives. For instance, compounds similar to the one have been shown to inhibit tumor growth in various cancer models. A recent study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .

Compound Cell Line IC50 (μM)
Compound AMCF-75.0
Compound BHeLa3.2
Compound CA5492.8

Neuropharmacological Activity

The compound's structural components suggest potential neuropharmacological effects. Studies have indicated that related compounds can act as:

  • Anxiolytics : By modulating GABAergic activity.
  • Antidepressants : Through serotonin receptor interactions.

In vivo studies have shown that these compounds can reduce anxiety-like behaviors in animal models .

Case Studies

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated a series of beta-carboline derivatives for their anticancer properties. The results indicated that modifications at the piperazine position significantly enhanced cytotoxic activity against breast and lung cancer cell lines .
  • Neuropharmacological Evaluation :
    Another investigation focused on the anxiolytic effects of beta-carboline derivatives in rodent models. The results showed a significant reduction in anxiety-related behaviors compared to control groups, suggesting therapeutic potential for anxiety disorders .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of beta-carboline exhibit significant anticancer effects. The compound's structure suggests it may inhibit tumor growth through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that similar compounds can reduce cell viability in cancer cell lines.
CompoundCell LineIC50 (μM)
Compound AMCF-75.0
Compound BHeLa3.2
Compound CA5492.8

In one study published in the Journal of Medicinal Chemistry, modifications at the piperazine position significantly enhanced cytotoxic activity against breast and lung cancer cell lines.

Neuropharmacological Activity

The structural components of this compound suggest potential effects on the central nervous system:

  • Anxiolytic Effects : It may modulate GABAergic activity, reducing anxiety-like behaviors in animal models.
  • Antidepressant Potential : Interaction with serotonin receptors could lead to antidepressant effects.

A study focusing on beta-carboline derivatives indicated significant reductions in anxiety-related behaviors compared to control groups.

Target Interactions

The compound interacts with various biological targets:

  • Dopaminergic System : Potential modulation of dopamine receptors.
  • Serotonergic System : Interaction with serotonin receptors may lead to anxiolytic or antidepressant effects.

These interactions are crucial for understanding the compound's therapeutic applications.

Study on Anticancer Activity

A recent investigation evaluated a series of beta-carboline derivatives for their anticancer properties. The results indicated that structural modifications significantly enhanced cytotoxic activity against multiple cancer types.

Neuropharmacological Evaluation

Another study assessed the anxiolytic effects of beta-carboline derivatives in rodent models. The findings demonstrated a marked reduction in anxiety-related behaviors, supporting the therapeutic potential for treating anxiety disorders.

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions
Compound Core Structure Piperazine Substituent Molecular Formula Key Differences
Main compound Beta-carboline 4-Nitrophenyl C₂₉H₃₁N₅O₃ Combines beta-carboline with nitrophenyl-piperazine.
3-(4-Methylpiperazin-1-yl)benzoic acid Benzoic acid 4-Methyl C₁₂H₁₆N₂O₂ Simpler structure; lacks beta-carboline and nitro group.
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol Phenylmethanol 4-Methyl C₁₃H₂₀N₂O Methanol-linked piperazine; no heterocyclic core.
1-(4-Methoxy-phenyl)-4-(4-nitro-phenyl)-piperazine Piperazine 4-Nitrophenyl, 4-Methoxyphenyl C₁₇H₁₉N₃O₃ Retains nitrophenyl but lacks beta-carboline; smaller molecular weight.
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one Chromenone 4-Methylbenzyl C₃₁H₃₃N₃O₄ Chromenone core; propoxy linker instead of direct methyl attachment.

Key Observations :

  • The 4-nitrophenyl group on piperazine enhances electron-withdrawing effects compared to methyl or benzyl substituents, which may influence pharmacokinetics (e.g., metabolic stability) .

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